molecular formula C13H9ClN2O5 B11095549 (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11095549
M. Wt: 308.67 g/mol
InChI Key: SNLCIYHQATXFGJ-UQCOIBPSSA-N
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Description

(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a chlorinated benzodioxole ring and a diazinane trione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the benzodioxole ring and the diazinane trione moiety separately. The chlorination of the benzodioxole ring can be achieved using chlorine gas under UV light or through the Friedel-Crafts halogenation method using a Lewis acid catalyst . The final step involves the condensation of the chlorinated benzodioxole with the diazinane trione under controlled conditions to ensure the formation of the desired (5Z) isomer.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chlorination and condensation reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the benzodioxole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted benzodioxole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its complex structure, which combines a chlorinated benzodioxole ring with a diazinane trione moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler organochlorine compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H9ClN2O5

Molecular Weight

308.67 g/mol

IUPAC Name

(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H9ClN2O5/c1-16-12(18)7(11(17)15-13(16)19)2-6-3-9-10(4-8(6)14)21-5-20-9/h2-4H,5H2,1H3,(H,15,17,19)/b7-2-

InChI Key

SNLCIYHQATXFGJ-UQCOIBPSSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC3=C(C=C2Cl)OCO3)/C(=O)NC1=O

Canonical SMILES

CN1C(=O)C(=CC2=CC3=C(C=C2Cl)OCO3)C(=O)NC1=O

Origin of Product

United States

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